molecular formula C9H11NO2 B8625350 2,3-dihydro-6-methoxy-1H-isoindol-5-ol

2,3-dihydro-6-methoxy-1H-isoindol-5-ol

Cat. No.: B8625350
M. Wt: 165.19 g/mol
InChI Key: QAFDCJFBFFHATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-6-methoxy-1H-isoindol-5-ol is a chemical compound based on the isoindoline scaffold, a structure of significant interest in medicinal and organic chemistry . The isoindoline core is a key structural motif found in a variety of biologically active molecules and natural products . For instance, reduced isoindole frameworks are present in compounds like the indolocarbazole alkaloids, which include potent protein kinase inhibitors such as staurosporine . Furthermore, isoindoline derivatives have been successfully developed into pharmaceutical agents, including lenalidomide and pomalidomide, which are FDA-approved for the treatment of multiple myeloma . This structural class is also utilized in the development of dyes and fluorophores, highlighting its versatility . As a building block, this compound offers researchers a valuable intermediate for the synthesis of complex molecules, particularly in the exploration of new pharmacologically active compounds or functional materials. The presence of both methoxy and hydroxyl functional groups on the isoindoline ring system provides distinct sites for further chemical modification, enabling structure-activity relationship (SAR) studies and the creation of diverse compound libraries. This product is intended for research and development purposes only and is not for human or veterinary, therapeutic, or household use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1H-isoindol-5-ol

InChI

InChI=1S/C9H11NO2/c1-12-9-3-7-5-10-4-6(7)2-8(9)11/h2-3,10-11H,4-5H2,1H3

InChI Key

QAFDCJFBFFHATB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CNCC2=C1)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,3 Dihydro 6 Methoxy 1h Isoindol 5 Ol

Retrosynthetic Analysis of the 2,3-dihydro-6-methoxy-1H-isoindol-5-ol Core Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The primary disconnection involves the bonds forming the pyrrolidine (B122466) ring, specifically the C-N bonds.

One common strategy involves the disconnection of the two benzylic C-N bonds. This approach leads back to a suitably substituted α,α'-dihalo-o-xylene and a nitrogen source, such as ammonia (B1221849) or a primary amine that can be later deprotected. For the target molecule, this would necessitate a 1,2-bis(halomethyl)-4-methoxy-5-(protected hydroxy)benzene. The choice of protecting group for the hydroxyl function is crucial to ensure compatibility with the subsequent cyclization conditions.

Alternatively, a disconnection of one C-N bond and the C1-C7a bond of the isoindoline (B1297411) core suggests a pathway involving an intramolecular cyclization. This could originate from a substituted 2-methylbenzylamine (B130908) derivative. For instance, a 2-(aminomethyl)-4-methoxy-5-(protected hydroxy)benzyl halide or alcohol could undergo intramolecular cyclization to form the desired isoindoline ring.

A third approach involves the formation of the benzene (B151609) ring itself through a cycloaddition reaction, such as a Diels-Alder reaction, to construct the substituted aromatic core onto a pre-formed pyrrolidine-containing dienophile. However, this is generally a less common approach for this specific substitution pattern.

Finally, a functional group interconversion strategy can be considered, where a more readily available substituted isoindoline is synthesized first, followed by the introduction or modification of the hydroxyl and methoxy (B1213986) groups. For example, the synthesis could start from a dimethoxy-substituted isoindoline, with subsequent selective demethylation to reveal the hydroxyl group.

Conventional Synthetic Routes to this compound

Conventional synthetic routes for isoindolines can be broadly categorized into linear and convergent approaches.

Linear synthesis involves the sequential construction of the target molecule from a single starting material. A plausible linear synthesis of this compound could commence from a commercially available substituted benzene derivative, such as vanillin (B372448) or a related compound.

One potential linear route is outlined below:

Starting Material: 3-Hydroxy-4-methoxybenzaldehyde (isovanillin).

Protection of the hydroxyl group: The phenolic hydroxyl group would be protected, for instance, as a benzyl (B1604629) ether, to prevent unwanted side reactions in subsequent steps.

Introduction of the second benzylic carbon: This could be achieved through various methods, such as a Grignard reaction on the aldehyde followed by oxidation and conversion to a halomethyl group, or through a more direct formylation or chloromethylation if regioselectivity can be controlled.

Formation of the α,α'-dihalo-o-xylene derivative: The two functional groups on the benzene ring would be converted to halomethyl groups, typically bromomethyl groups, to facilitate the subsequent cyclization.

Cyclization with a nitrogen source: The resulting substituted α,α'-dibromo-o-xylene would then be reacted with a suitable nitrogen source, such as ammonia or a protected amine, to form the isoindoline ring.

Deprotection: The final step would involve the removal of the protecting group from the hydroxyl function to yield the target compound.

The yields of such linear sequences can be variable and often require optimization at each step.

A potential convergent strategy for this compound could involve the coupling of two key intermediates. thieme-connect.com For instance, an ortho-lithiated aromatic species could be coupled with a synthon containing the nitrogen and the two carbons of the pyrrolidine ring.

A hypothetical convergent approach:

Fragment A Synthesis: Preparation of a 1-bromo-2-(chloromethyl)-4-methoxy-5-(benzyloxy)benzene. This would involve the functionalization of a suitable starting material like isovanillin.

Fragment B Synthesis: Generation of a suitable nitrogen-containing nucleophile, for example, from a protected aminoacetaldehyde derivative.

Coupling and Cyclization: The two fragments could be coupled through a palladium-catalyzed cross-coupling reaction, followed by an intramolecular cyclization to form the isoindoline ring.

Deprotection: Removal of the protecting groups would afford the final product.

This convergent approach allows for greater flexibility in the synthesis of analogues and can be more amenable to scale-up.

Emerging and Sustainable Synthetic Techniques for Isoindol-5-ol Derivatives

Recent advances in organic synthesis have led to the development of more efficient and sustainable methods for the construction of heterocyclic compounds, including isoindolines.

Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the synthesis of isoindolines and their derivatives. nih.govchinesechemsoc.orgnih.govrsc.orgnih.govamanote.comresearchgate.net These methods often proceed via C-H activation, allowing for more direct and atom-economical routes.

For the synthesis of this compound, a palladium-catalyzed intramolecular amination could be a viable strategy. chinesechemsoc.org This would involve a precursor such as a 2-allyl-4-methoxy-5-(protected hydroxy)aniline derivative, which could undergo an intramolecular C-H amination to form the isoindoline ring.

Rhodium-catalyzed C-H activation and annulation reactions have also been successfully employed for the synthesis of isoindolinones, which can then be reduced to the corresponding isoindolines. nih.govrsc.orgamanote.comresearchgate.net A suitably substituted N-benzoyl sulfonamide could potentially undergo a rhodium-catalyzed reaction with an alkene to construct the isoindolinone core, which could then be reduced to the target isoindoline.

The following table summarizes some catalytic approaches for isoindoline synthesis:

CatalystReaction TypePrecursor TypeReference
PalladiumAsymmetric Allylic C-H Aminationo-Allylbenzylamine chinesechemsoc.org
PalladiumCarbonylative Cyclizationo-Halobenzoates and Primary Amines nih.gov
PalladiumDehydrogenative C-H CyclizationBenzamide derivatives rsc.org
RhodiumC-H Activation/AnnulationN-Benzoylsulfonamides and Olefins nih.gov
RhodiumC-H Activation/SpiroannulationOximes and Benzoic Acids rsc.org

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction efficiency. nih.govmdpi.comallfordrugs.com The synthesis of heterocyclic compounds, including indolines, has been successfully demonstrated using flow reactors. nih.govmdpi.com

A continuous flow process for the synthesis of this compound could be designed to telescope multiple reaction steps, thereby reducing the need for isolation and purification of intermediates. For example, the formation of a key intermediate, such as the substituted α,α'-dibromo-o-xylene, and its subsequent cyclization with an amine could potentially be performed in a continuous flow setup. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of the final product. While specific applications to this exact molecule are not yet reported, the general methodologies for heterocyclic synthesis in flow are well-established and could be adapted. nih.govmdpi.comallfordrugs.com

Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound

Regioselectivity:

The primary challenge in the synthesis of this compound is achieving the correct regiochemical placement of the methoxy and hydroxyl substituents on the aromatic ring. The starting materials and the choice of synthetic route are critical in dictating this outcome.

One potential strategy begins with a suitably substituted benzene derivative, such as 3-hydroxy-4-methoxy-toluene. Electrophilic aromatic substitution reactions on such a precursor would need to be carefully considered. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. In this specific substitution pattern, the directing effects of both groups would favor substitution at the positions ortho and para to the hydroxyl group, and ortho to the methoxy group. The precise control of subsequent functionalization and cyclization steps is therefore essential to yield the desired 5-hydroxy-6-methoxy substitution pattern on the final isoindoline ring.

Another approach involves the construction of the isoindoline ring via a Pictet-Spengler type reaction. acs.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. The regioselectivity in this case is predetermined by the substitution pattern of the starting β-arylethylamine. Therefore, the synthesis of a dopamine (B1211576) analogue with the required 3-hydroxy-4-methoxy substitution pattern would be a key intermediate.

Stereoselectivity:

For the synthesis of this compound, which is an achiral molecule, stereoselectivity is not a primary concern unless chiral derivatives are being targeted. However, in related syntheses of substituted isoindolines, stereocontrol can be crucial. For instance, the reduction of a prochiral isoindolinone can lead to a chiral isoindoline, and the stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions.

In the context of asymmetric synthesis of related isoindoline alkaloids, significant efforts have been dedicated to developing stereoselective methods. acs.org For example, the use of chiral catalysts in Pictet-Spengler reactions has been shown to produce enantioenriched tetrahydroisoquinolines. acs.org While not directly applicable to the achiral target compound, these methodologies highlight the potential for stereocontrol in the synthesis of more complex isoindoline derivatives.

Optimization of Reaction Conditions and Yields for Isoindol-5-ol Synthesis

The optimization of reaction conditions is a critical aspect of any synthetic strategy to maximize the yield and purity of the target compound while minimizing side reactions. For the synthesis of this compound, several parameters would need to be carefully tuned depending on the chosen synthetic route.

In a strategy involving the catalytic hydrogenation of a substituted phthalimide , the choice of catalyst, solvent, temperature, and hydrogen pressure are all crucial variables. rsc.orgillinois.edulibretexts.org For instance, palladium on carbon (Pd/C) is a commonly used catalyst for such reductions. The reaction is often carried out in a solvent like ethanol (B145695) or ethyl acetate. The temperature and pressure can be adjusted to control the rate and selectivity of the reaction. The presence of acidic or basic additives can also significantly influence the reaction outcome. rsc.org

For a synthetic approach utilizing the Pictet-Spengler reaction , optimization would focus on the condensing agent, solvent, and temperature. acs.org The reaction is typically acid-catalyzed, with a range of Brønsted and Lewis acids being employed. The choice of acid can affect the reaction rate and the formation of byproducts. mdpi.com Solvents can range from protic to aprotic, and the optimal choice often depends on the specific substrates. Temperature control is also important, as higher temperatures can sometimes lead to undesired side reactions.

To illustrate the impact of reaction parameters, consider the hypothetical optimization of a key synthetic step. The following interactive data table showcases how systematic variation of conditions can be used to improve the yield of a desired product.

Table 1: Hypothetical Optimization of a Cyclization Reaction for Isoindoline Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Pd/CEthanol252445
2PtO₂Ethanol252455
3Pd/CAcetic Acid251270
4Pd/CEthanol501265
5PtO₂Acetic Acid50885

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Detailed research findings from studies on related heterocyclic systems demonstrate the importance of fine-tuning these parameters. For example, in the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction, the use of phosphate (B84403) buffers has been shown to be effective for unreactive ketone substrates, providing a more sustainable and atom-efficient route. acs.org Such findings can provide valuable guidance for the development and optimization of a synthetic route to this compound.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2,3 Dihydro 6 Methoxy 1h Isoindol 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol, providing detailed information about the chemical environment of each proton and carbon atom.

A predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit distinct signals for the aromatic protons, the benzylic protons of the isoindoline (B1297411) ring, the methoxy (B1213986) group, the hydroxyl proton, and the amine proton. The aromatic region would show two singlets corresponding to the protons at the C-4 and C-7 positions. The benzylic protons at C-1 and C-3 would likely appear as a singlet due to their chemical equivalence. The methoxy protons would present as a sharp singlet, while the hydroxyl and amine protons would also be observed as singlets, with their chemical shifts being concentration and temperature dependent.

The predicted ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the hydroxyl and methoxy groups.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this compound, COSY is expected to show no cross-peaks between the aromatic protons, confirming their isolated nature as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. scirp.org It would be instrumental in assigning the carbon signals for the protonated carbons, such as C-4, C-7, the benzylic C-1 and C-3, and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. beilstein-journals.org For instance, correlations would be expected between the methoxy protons and the C-6 carbon. The aromatic proton at C-7 would show correlations to C-5 and C-6, and the proton at C-4 would correlate with C-5 and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show a correlation between the methoxy protons and the aromatic proton at C-7, providing definitive evidence for their proximity in the structure.

A summary of expected key HMBC and NOESY correlations is presented in the table below.

Proton (¹H)Expected HMBC Correlations (¹³C)Expected NOESY Correlations (¹H)
H-4C-3a, C-5, C-7aH-1/H-3
H-7C-5, C-6, C-7aH-1/H-3, -OCH₃
H-1/H-3C-3a, C-4, C-7aH-4, H-7, -NH
-OCH₃C-6H-7

In instances where this compound can be obtained in a crystalline form, solid-state NMR (ssNMR) spectroscopy can provide valuable information about the molecular structure and packing in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the carbon atoms. ssNMR can reveal the presence of different polymorphs, as distinct crystalline forms would give rise to different chemical shifts due to variations in the local electronic environments.

Mass Spectrometry (MS) for Accurate Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the unambiguous determination of its molecular formula, C₉H₁₁NO₂. The high mass accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₉H₁₁NO₂165.0790

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be initiated by the loss of small neutral molecules or radicals.

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a significant fragment ion.

Loss of formaldehyde (B43269) (CH₂O): This can occur from the isoindoline ring structure.

Retro-Diels-Alder (RDA) reaction: The isoindoline ring could potentially undergo an RDA fragmentation, although this is less common for the dihydro form.

The following table outlines some of the predicted major fragment ions in the MS/MS spectrum of protonated this compound.

m/z (predicted)Proposed Structure / Loss
166.0863[M+H]⁺
151.0628[M+H - •CH₃]⁺
136.0757[M+H - CH₂O]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3400-3200 cm⁻¹), the N-H stretch of the secondary amine (a sharper band in the same region), C-H stretches of the aromatic and aliphatic parts of the molecule (around 3100-2850 cm⁻¹), and the C-O stretches of the ether and phenol (B47542) (in the 1260-1000 cm⁻¹ region). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would also be used to identify the functional groups. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-O-C stretch of the methoxy group and the breathing modes of the aromatic ring would be readily observable.

The table below summarizes the expected key vibrational frequencies for this compound.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (Phenol)3400-3200 (broad)Weak
N-H Stretch (Amine)3400-3200 (sharp)Weak
Aromatic C-H Stretch3100-3000Strong
Aliphatic C-H Stretch3000-2850Strong
Aromatic C=C Stretch1600-1450Strong
C-O Stretch (Ether/Phenol)1260-1000Medium

X-ray Crystallography for Single-Crystal Structure Determination and Conformation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern of the X-rays is recorded and analyzed to build a model of the crystal lattice and the atomic positions of the molecule.

For this compound, a successful single-crystal X-ray diffraction experiment would provide definitive proof of its molecular structure. This would include precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Such data would confirm the connectivity of the isoindoline core, the positions of the methoxy and hydroxyl substituents on the aromatic ring, and the puckering of the dihydroisoindole ring system.

The resulting crystallographic data would typically be presented in a table format, as shown in the hypothetical example below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical formula C₉H₁₁NO₂
Formula weight 165.19 g/mol
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an X-ray crystallographic analysis.

Furthermore, the analysis would reveal the conformation of the molecule in the solid state. This includes the planarity of the aromatic ring and the specific conformation of the five-membered heterocyclic ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, would also be identified, providing insight into the crystal packing arrangement.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the difference in absorption of left- and right-circularly polarized ultraviolet-visible light by a chiral compound.

If this compound were to be resolved into its enantiomers, ECD spectroscopy would be a critical tool for determining their absolute configuration (the specific R or S designation at the stereocenter, if one exists). The ECD spectrum of each enantiomer would be a mirror image of the other. By comparing the experimentally measured ECD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized or isolated enantiomer can be unambiguously assigned.

The data from an ECD analysis would typically include the wavelength of the Cotton effects (peaks and troughs in the spectrum) and their corresponding differential molar absorptivity (Δε).

Hypothetical ECD Data for an Enantiomer of this compound

Wavelength (nm) Δε (M⁻¹cm⁻¹)
λ₁ Positive/Negative Value
λ₂ Positive/Negative Value

Note: The values in this table are hypothetical and illustrate the type of data obtained from an ECD experiment.

In addition to determining the absolute configuration, ECD can also be used to assess the enantiomeric purity of a sample. The magnitude of the ECD signal is directly proportional to the enantiomeric excess, providing a quantitative measure of the sample's purity.

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 6 Methoxy 1h Isoindol 5 Ol

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules in their ground state. A typical DFT study on 2,3-dihydro-6-methoxy-1H-isoindol-5-ol would involve optimizing the molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, various electronic properties could be calculated.

Hypothetical data that could be generated from such a study is presented in the table below.

PropertyHypothetical Calculated ValueDescription
Total EnergyValue in HartreesThe total electronic energy of the molecule in its optimized geometry.
Dipole MomentValue in DebyeA measure of the molecule's overall polarity.
HOMO EnergyValue in eVEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO EnergyValue in eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO GapValue in eVThe energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and electronic stability.

Ab Initio Methods for Excited State Properties

To understand how this compound interacts with light (e.g., its UV-Vis spectrum), ab initio methods like Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) would be employed. These calculations predict the energies of electronic transitions from the ground state to various excited states.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations could reveal its preferred shapes (conformations) in different environments, such as in a vacuum or in a solvent like water. These simulations also provide insights into how the molecule interacts with surrounding solvent molecules, which is crucial for understanding its solubility and behavior in biological systems.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. For instance, NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound could be calculated using DFT.

A hypothetical comparison of calculated and experimental NMR shifts is shown below.

AtomHypothetical Calculated Chemical Shift (ppm)
C1Value
C3Value
C3aValue
C4Value
C5Value
C6Value
C7Value
C7aValue
OCH₃Value

Theoretical Reactivity Studies and Reaction Mechanism Elucidation

The reactivity of this compound could be explored theoretically. By calculating parameters such as molecular electrostatic potential (MEP) maps and Fukui functions, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. Furthermore, computational methods can be used to model the entire pathway of a chemical reaction involving this molecule, helping to elucidate the reaction mechanism and identify transition states.

Ligand-Based and Structure-Based Computational Modeling for Target Prediction (if applicable)

If this compound is being investigated for potential biological activity, computational modeling can be used to predict its likely protein targets.

Ligand-based modeling would involve comparing the 3D shape and chemical features of this compound to those of other known active molecules.

Structure-based modeling (e.g., molecular docking) would involve computationally "placing" the molecule into the binding site of a known protein target to predict the strength and mode of interaction. This can help to prioritize which biological targets to investigate experimentally.

Chemical Reactivity and Derivatization Strategies for 2,3 Dihydro 6 Methoxy 1h Isoindol 5 Ol

Functionalization at the Isoindole Nitrogen Atom (1H-isoindol)

The nitrogen atom of the 2,3-dihydro-1H-isoindole (isoindoline) core is a secondary amine, making it a nucleophilic center amenable to a variety of functionalization reactions. These modifications are crucial for altering the steric and electronic properties of the isoindole moiety, which can significantly influence its interaction with biological targets.

Common N-functionalization reactions include N-alkylation, N-acylation, and N-arylation. N-alkylation introduces alkyl groups to the nitrogen, which can be achieved using alkyl halides or other alkylating agents. N-acylation, typically performed with acyl chlorides or anhydrides, results in the formation of amides, which can alter the molecule's polarity and hydrogen bonding capabilities. N-arylation, often accomplished through transition metal-catalyzed cross-coupling reactions, attaches an aryl group to the nitrogen, creating more complex aromatic systems.

Table 1: Examples of N-Functionalization Reactions of 2,3-dihydro-1H-isoindoles

Reaction TypeReagentProduct ClassPotential Impact on Properties
N-AlkylationAlkyl halide (e.g., CH₃I)N-Alkyl isoindoline (B1297411)Increased lipophilicity, altered basicity
N-AcylationAcyl chloride (e.g., CH₃COCl)N-Acyl isoindoline (amide)Decreased basicity, increased hydrogen bond acceptor capacity
N-ArylationAryl halide (e.g., C₆H₅Br) with Pd catalystN-Aryl isoindolineIntroduction of extended aromatic system, potential for π-π stacking interactions

Chemical Modifications of the Hydroxyl Group (5-ol)

The phenolic hydroxyl group at the 5-position is another key site for derivatization. Its reactivity is characteristic of phenols, allowing for modifications that can protect the hydroxyl group, alter its acidity, or serve as a handle for conjugation to other molecules.

Etherification and esterification are the most common modifications. Etherification, for instance, through the Williamson ether synthesis, can be used to introduce a variety of alkyl or aryl groups, thereby modulating the compound's solubility and metabolic stability. Esterification, reacting the phenol (B47542) with carboxylic acids or their derivatives, can produce esters that may act as prodrugs, releasing the active phenolic compound upon hydrolysis in vivo. The synthesis of phosphate (B84403) esters from hindered phenols is also a known strategy to enhance water solubility and potentially modulate biological activity.

Table 2: Representative Modifications of the Phenolic Hydroxyl Group

Reaction TypeReagentProduct ClassPotential Impact on Properties
EtherificationAlkyl halide in the presence of a basePhenolic etherIncreased lipophilicity, masking of the acidic proton
EsterificationAcyl chloride or carboxylic anhydridePhenolic esterPotential for prodrug design, altered polarity
PhosphorylationPhosphorous oxychloridePhosphate esterIncreased water solubility, potential for altered biological interactions

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The benzene (B151609) ring of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the hydroxyl and methoxy (B1213986) groups. These substituents are ortho- and para-directing, influencing the regioselectivity of incoming electrophiles. The positions ortho and para to the strongly activating hydroxyl group are particularly favored for substitution.

Typical electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. However, the high reactivity of the ring can sometimes lead to multiple substitutions, requiring careful control of reaction conditions to achieve mono-substitution. The directing effects of the existing substituents must be considered to predict the outcome of these reactions. Nucleophilic aromatic substitution is less common for such an electron-rich system unless an electron-withdrawing group is introduced onto the ring.

Regioselective Synthesis of Advanced Isoindole Analogs

The development of advanced isoindole analogs often requires precise control over the placement of functional groups on the heterocyclic or aromatic ring. Regioselective synthesis aims to achieve this control, enabling the exploration of structure-activity relationships. For the this compound scaffold, regioselectivity can be achieved by exploiting the inherent directing effects of the existing substituents or by employing protecting group strategies to block certain reactive sites while others are being modified.

For example, to achieve substitution at a specific position on the aromatic ring, one might first protect the more reactive hydroxyl and amino groups, perform the desired aromatic substitution, and then deprotect to yield the final product. Various synthetic methodologies have been developed for the construction of diverse isoindole derivatives.

Synthesis of Structurally Related Isoindole-Based Hybrid Compounds

Hybrid compounds, which combine the this compound scaffold with other pharmacologically active moieties, represent a promising strategy in drug discovery. This approach aims to create multifunctional molecules with potentially synergistic or novel biological activities. The synthesis of such hybrids typically involves linking the isoindole derivative to another molecule via one of its reactive functional groups.

For instance, the nitrogen atom or the hydroxyl group can serve as a point of attachment for another molecular fragment. This can be achieved through the formation of amide, ester, ether, or carbon-nitrogen bonds. The choice of linker and the nature of the second pharmacophore are critical in designing hybrid compounds with desired properties. This strategy has been employed in the development of hybrid molecules for various therapeutic areas.

In Vitro and Preclinical Mechanistic Biological Activity Studies of 2,3 Dihydro 6 Methoxy 1h Isoindol 5 Ol

Cellular Target Identification and Mechanistic Validation in Defined Cell Lines

While direct cellular target identification for 2,3-dihydro-6-methoxy-1H-isoindol-5-ol is not documented, studies on analogous structures provide insights into potential interactions.

Specific enzyme inhibition kinetic data for this compound are not available in the current scientific literature. However, the phenolic nature of the compound suggests potential interactions with various enzyme systems. For instance, a range of hydroxy and phenolic compounds have been investigated as inhibitors of carbonic anhydrase (CA) isozymes I and II. These studies have revealed that the inhibition constants can vary widely, with some compounds demonstrating potent inhibitory activity in the micromolar to submicromolar range. The binding mechanisms of these phenolic inhibitors have been explored through kinetic and in silico docking studies, which suggest that they can interact with the enzyme's active site.

It has also been noted that some nitrogen-based heterocyclic compounds, which share structural similarities with the isoindoline (B1297411) core, exhibit effective inhibition profiles against metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibitory constants (Ki) in the nanomolar to micromolar range. nih.gov

Table 1: Illustrative Enzyme Inhibition Data for Structurally Related Compound Classes

Compound ClassTarget EnzymeInhibition Constant (Ki) RangeReference
Nitrogen-based HeterocyclesHuman Carbonic Anhydrase I (hCA I)2.93 ± 0.59 - 8.61 ± 1.39 µM nih.gov
Nitrogen-based HeterocyclesHuman Carbonic Anhydrase II (hCA II)2.05 ± 0.62 - 4.97 ± 0.95 µM nih.gov
Nitrogen-based HeterocyclesAcetylcholinesterase (AChE)0.34 ± 0.02 - 0.92 ± 0.17 nM nih.gov
Nitrogen-based HeterocyclesButyrylcholinesterase (BChE)0.50 ± 0.04 - 1.20 ± 0.16 µM nih.gov

Studies on close structural analogs of this compound have demonstrated significant interactions with specific receptor systems. A series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif, which is structurally very similar to the target compound, were evaluated for their affinity at dopamine (B1211576) receptors. These analogs generally displayed strong affinity for the dopamine D3 receptor (D3R) with very good selectivity over D2 and D1 receptors.

Docking studies suggest that the 6-methoxy-7-hydroxy-tetrahydroisoquinoline headgroup orients within the orthosteric binding pocket of the D3R. The presence of the hydroxyl group is thought to be advantageous for D3R affinity, potentially through additional hydrogen bond interactions within the binding site. For example, one promising compound from this series exhibited high D3R affinity and over 40-fold selectivity versus the sigma-2 receptor.

Table 2: Dopamine Receptor Binding Affinities of a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analog

ReceptorBinding Affinity (Ki, nM)Reference
Dopamine D1>10,000This is an illustrative value based on the general findings of high selectivity.
Dopamine D2>10,000This is an illustrative value based on the general findings of high selectivity.
Dopamine D3High Affinity (Specific values for individual compounds in the series vary)Based on the findings for the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol series.

Modulatory Effects on Intracellular Signaling Pathways in Cell Culture Models

The phenolic and heterocyclic nature of this compound suggests that it could influence various intracellular signaling cascades, a property observed in many phenolic compounds.

Phenolic compounds are known to modulate a broad range of inflammation-associated signaling pathways. nih.gov These include the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways. The modulation of these kinase cascades can, in turn, affect the expression of various inflammatory mediators. For example, some phenolic compounds have been shown to inhibit the phosphorylation of key proteins in these pathways, leading to downstream anti-inflammatory effects. While no specific studies have been conducted on this compound, its phenolic moiety makes the modulation of such kinase cascades a plausible area of biological activity.

Small molecules can modulate protein-protein interactions (PPIs) through various mechanisms, including orthosteric (direct competition at the interface) or allosteric (binding to a remote site) disruption or stabilization. nih.govnih.gov The flat, aromatic structure of the isoindoline core could potentially serve as a scaffold for designing molecules that interfere with the often large and shallow interfaces of PPIs. ajwilsonresearch.com However, there is currently no specific research available demonstrating the interference of this compound or its close analogs with specific protein-protein interactions. This remains a hypothetical area of activity that would require experimental validation.

Antioxidant and Free Radical Scavenging Capabilities in Biochemical and Cellular Systems

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant and free radical scavenging activity. This is a well-established property of phenolic compounds, which can donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Research on synthetic methoxyphenols has demonstrated their ability to scavenge various types of radicals, including oxygen-centered and carbon-centered radicals. The efficiency of this scavenging activity is influenced by the substitution pattern on the aromatic ring. For instance, in some systems, 2-allyl-4-methoxyphenol (B1267482) has been shown to be a more efficient radical scavenger compared to eugenol.

The antioxidant capacity of phenolic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assay. Studies on hydroxybenzylidene hydrazines have shown that the number and position of hydroxyl groups on the benzene (B151609) ring significantly impact the free radical scavenging activity, with molecules containing multiple hydroxyl groups often exhibiting higher efficacy.

Table 3: Radical Scavenging Activity of Representative Phenolic Compounds

Compound TypeAssayObservationReference
Synthetic MethoxyphenolsDPPH Radical ScavengingActivity is dependent on the substitution pattern.Based on general findings for methoxyphenols.
Hydroxybenzylidene HydrazinesABTS Radical ScavengingCompounds with multiple hydroxyl groups show potent activity.Based on general findings for hydroxybenzylidene hydrazines.
Hydroxybenzylidene HydrazinesDPPH Radical ScavengingCompounds with three hydroxyl groups were the most effective scavengers.Based on general findings for hydroxybenzylidene hydrazines.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines (Focus on molecular and cellular events)

There is no available information from laboratory studies to describe the molecular and cellular events through which this compound might inhibit the growth of or induce cell death in cancer cell lines. Research detailing its effects on the cell cycle, apoptosis, or other signaling pathways involved in cancer cell proliferation is currently not present in the public domain.

Antimicrobial and Antiviral Activity Assessments in Laboratory Models

Scientific reports assessing the efficacy of this compound against various strains of bacteria, fungi, or viruses in laboratory settings are not available. Consequently, there is no data to construct a profile of its potential antimicrobial or antiviral spectrum of activity.

Investigation of Cellular Uptake, Efflux, and Intracellular Distribution in Research Cell Lines

There are no published studies investigating the pharmacokinetics of this compound at the cellular level. Information regarding how this compound is absorbed by cells, whether it is actively removed by efflux pumps, and its subsequent localization within cellular compartments is not documented.

Structure Activity Relationship Sar Studies of 2,3 Dihydro 6 Methoxy 1h Isoindol 5 Ol Derivatives

Elucidation of Key Structural Features Influencing Biological Potency

The biological activity of derivatives of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol is highly dependent on the nature and position of substituents on both the aromatic ring and the nitrogen atom of the isoindoline (B1297411) core.

Substituents on the Aromatic Ring: The methoxy (B1213986) and hydroxyl groups at the 6- and 5-positions, respectively, are crucial for the molecule's interaction with various biological targets. The hydroxyl group can act as a hydrogen bond donor, while the methoxy group can participate in hydrophobic interactions or act as a hydrogen bond acceptor. Alterations to these groups can significantly impact biological activity. For instance, in related isoindoline structures, the position and nature of substituents on the phenyl ring have been shown to be critical for activity.

Substituents on the Isoindoline Nitrogen: The substituent on the nitrogen atom of the isoindoline ring plays a pivotal role in determining the potency and selectivity of the compounds. For example, in a series of isoindolinyl benzisoxazolpiperidines investigated as dopamine (B1211576) D4 receptor antagonists, the nature of the substituent on the isoindoline nitrogen was found to modulate potency. nih.gov

Below is a data table illustrating the impact of various substitutions on the biological activity of hypothetical this compound derivatives, based on general principles observed in related isoindoline series.

Compound IDR1 (at N-2)R2 (at C-5)R3 (at C-6)Biological Activity (IC50, nM)
1 HOHOCH3500
2 CH3OHOCH3250
3 Benzyl (B1604629)OHOCH3100
4 HOCH3OCH3800
5 HOHH1200

Impact of Stereochemical Variations on Activity Profiles

Stereochemistry is a critical determinant of the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. In the context of this compound derivatives, the introduction of chiral centers can lead to significant differences in their interaction with biological targets.

For instance, in a study on isoindolinyl benzisoxazolpiperidines, the chirality at a hydroxymethyl side chain was explored, revealing that the S-enantiomer was more potent at the D4 receptor than the R-enantiomer. nih.gov This highlights the importance of a specific three-dimensional arrangement of functional groups for optimal receptor binding. The differential activity of stereoisomers is often attributed to the specific interactions with the chiral environment of the receptor's binding site. nih.govmdpi.com

The table below summarizes the hypothetical impact of stereochemistry on the biological activity of a chiral derivative of this compound.

Compound IDStereochemistryBiological Activity (Ki, nM)
6a (R)150
6b (S)25
6c Racemic80

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoindole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.commdpi.com For isoindole scaffolds, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their biological effects.

Several QSAR studies on isoindole and related heterocyclic systems have revealed the importance of various descriptors, such as electronic, steric, and hydrophobic parameters, in predicting biological activity. For example, a QSAR analysis of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors indicated that steric and electrostatic interactions are primary determinants of their inhibitory activity. nih.gov The models developed from such studies can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent and selective analogs. nih.gov

A typical QSAR model can be represented by a linear equation, as shown below for a hypothetical series of this compound derivatives:

pIC50 = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + 2.1

Analysis of Ligand Efficiency and Lipophilic Efficiency in Isoindol-5-ol Analogs

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of drug candidates. LE measures the binding energy per heavy atom, while LLE relates potency to lipophilicity. wikipedia.orgmtak.huresearchgate.net These metrics help in the optimization of lead compounds by maximizing potency while maintaining drug-like physicochemical properties. researchgate.net

For isoindol-5-ol analogs, the analysis of LE and LLE can guide the selection of substituents that contribute efficiently to binding affinity without excessively increasing lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. csmres.co.uk

The following table provides a hypothetical analysis of LE and LLE for a series of this compound derivatives.

Compound IDpIC50logPHeavy AtomsLELLE
7a 7.52.0150.505.5
7b 8.03.5200.404.5
7c 8.22.5180.465.7

Pharmacophore Modeling and Virtual Screening for Novel Isoindole Chemotypes

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. dovepress.comresearchgate.netcolumbiaiop.ac.in For the isoindole scaffold, pharmacophore models can be developed based on the structures of known active compounds or the binding site of the target receptor. nih.govunina.it

A pharmacophore model for this compound derivatives might include features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the methoxy group or the nitrogen atom), and an aromatic ring. This model can then be used as a 3D query to screen large chemical databases for novel compounds (chemotypes) that possess the desired pharmacophoric features and are likely to exhibit similar biological activity. nih.gov This approach facilitates the discovery of new lead compounds with diverse chemical structures.

Metabolic Studies of 2,3 Dihydro 6 Methoxy 1h Isoindol 5 Ol in Non Human Systems and in Vitro Models

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes (Non-Human Origin)

The initial step in characterizing the metabolic profile of a compound is to assess its stability in the presence of drug-metabolizing enzymes. nuvisan.com In vitro systems, such as liver microsomes and hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey), are pivotal for this evaluation. nuvisan.comresearchgate.net These systems contain a rich complement of Phase I and Phase II metabolic enzymes. thermofisher.com

The metabolic stability of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol would be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. springernature.com Key parameters derived from these studies include the half-life (t½) and intrinsic clearance (Clint). nuvisan.comresearchgate.net These values are crucial for predicting the in vivo hepatic clearance of the compound. nuvisan.comresearchgate.net

Table 1: Illustrative In Vitro Metabolic Stability of this compound

Species Test System Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein)
Rat Liver Microsomes 45 15.4
Mouse Liver Microsomes 30 23.1
Dog Liver Microsomes 65 10.7
Monkey Liver Microsomes 55 12.6
Rat Hepatocytes 50 13.9

Identification of Key Metabolic Enzymes and Pathways Involved in Biotransformation

Understanding which enzymes are responsible for the metabolism of this compound is essential for predicting potential drug-drug interactions and inter-individual variability in metabolism. The primary enzymes involved in drug metabolism are the cytochrome P450 (CYP) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions. usmlestrike.comnih.gov

To identify the specific CYP isoforms responsible for the metabolism of this compound, a series of in vitro experiments would be conducted using recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes. A similar approach can be used to identify the UGT isoforms involved in its conjugation.

Characterization of Metabolites using Advanced Hyphenated Analytical Techniques (e.g., LC-MS/MS)

The identification and structural elucidation of metabolites are accomplished using advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). springernature.comresearchgate.net This powerful technique allows for the separation of the parent compound from its metabolites and provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Following incubation of this compound in in vitro systems, the samples would be analyzed by LC-MS/MS to generate a metabolite profile. umpr.ac.id By comparing the mass spectra of the metabolites to that of the parent compound, potential metabolic modifications can be deduced. nih.gov

In Vivo Metabolic Fate and Excretion Profiles in Preclinical Animal Models (Focus on pathways, not toxicology)

Table 2: Hypothetical Excretion Profile of this compound in Rats

Excretion Route Percentage of Administered Dose
Urine 65%
Feces 30%
Unchanged in Urine 5%
Metabolites in Urine 60%
Unchanged in Feces 2%

Investigation of Phase I and Phase II Metabolism Pathways (e.g., Hydroxylation, Glucuronidation)

Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govlongdom.org Phase I reactions introduce or expose functional groups on the parent molecule, often through oxidation, reduction, or hydrolysis. longdom.orgyoutube.com These reactions are primarily catalyzed by cytochrome P450 enzymes. nih.govnih.gov

For this compound, potential Phase I metabolic pathways could include hydroxylation of the aromatic ring or O-demethylation of the methoxy (B1213986) group.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. usmlestrike.comdrughunter.com These reactions, catalyzed by enzymes like UGTs and sulfotransferases (SULTs), increase the water solubility of the compound, facilitating its excretion. drughunter.com Given the presence of a hydroxyl group, a likely Phase II metabolic pathway for this compound would be glucuronidation or sulfation at this position.

Advanced Research Methodologies and Techniques Applied to 2,3 Dihydro 6 Methoxy 1h Isoindol 5 Ol Research

Isotopic Labeling Strategies for Mechanistic and Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to understand its biochemical interactions. In the context of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) can be incorporated into the molecule's scaffold. This allows researchers to track the compound and its metabolites within a biological system using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

These studies are critical for:

Metabolic Pathway Identification : By administering the labeled compound to in vitro or in vivo models, researchers can identify the resulting metabolites. The isotopic signature allows for the unambiguous differentiation of compound-derived molecules from the endogenous metabolome, helping to map the biotransformation pathways. koreascience.kr

Mechanism of Action Studies : Labeled compounds can help identify covalent binding to target proteins or other macromolecules. The presence of the isotope on the target molecule provides direct evidence of an interaction.

Pharmacokinetic Analysis : Isotope labeling enables precise quantification of the compound and its metabolites in various tissues and biofluids, providing detailed information on absorption, distribution, metabolism, and excretion (ADME). nih.gov

Below is a table outlining potential isotopic labeling strategies for studying this compound.

IsotopePosition of LabelResearch ApplicationAnalytical Technique
¹³C Isoindole core, methoxy (B1213986) groupElucidate metabolic breakdown of the carbon skeleton, identify key catabolites.Mass Spectrometry (MS), ¹³C-NMR
¹⁵N Isoindole nitrogen atomTrace the integrity of the heterocyclic ring system during metabolism.Mass Spectrometry (MS), ¹⁵N-NMR
²H (D) Methoxy group, aromatic ringInvestigate kinetic isotope effects to pinpoint rate-limiting metabolic steps.Mass Spectrometry (MS), ²H-NMR

Omics Approaches (Proteomics, Metabolomics) to Understand Cellular Perturbations

Omics technologies provide a global view of molecular changes within a cell or organism in response to a chemical stimulus. nih.gov For this compound, proteomics and metabolomics are particularly valuable for generating hypotheses about its mechanism of action and identifying biomarkers of its activity. nih.govresearchgate.net

Metabolomics : This approach involves the comprehensive analysis of all small molecules (metabolites) in a biological sample. frontiersin.org By comparing the metabolite profiles of cells treated with this compound to untreated controls, researchers can identify metabolic pathways that are significantly perturbed. nih.govnih.gov This can reveal the compound's functional impact, such as effects on energy metabolism, lipid synthesis, or amino acid pathways. researchgate.net

Proteomics : Proteomics aims to identify and quantify the entire set of proteins in a cell or tissue. Techniques like mass spectrometry-based shotgun proteomics can reveal changes in protein expression levels or post-translational modifications (e.g., phosphorylation) following compound exposure. This information can directly point to the signaling pathways and cellular machinery affected by the compound.

The table below summarizes how omics approaches can be applied to research on this isoindole derivative.

Omics DisciplineKey TechniquesData GeneratedPotential Insights for this compound
Metabolomics LC-MS, GC-MS, NMRQuantitative profiles of endogenous small molecules (amino acids, lipids, sugars, etc.).Identification of perturbed metabolic pathways; discovery of biomarkers for compound activity.
Proteomics 2D-PAGE, LC-MS/MSQuantitative profiles of cellular proteins and their post-translational modifications.Identification of protein targets and off-targets; elucidation of affected signaling cascades.

High-Throughput Screening (HTS) Platforms for the Discovery of New Isoindole Analogues

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. mdpi.comaxcelead-us.com HTS is instrumental in identifying novel analogues of a lead compound like this compound that may possess enhanced potency, selectivity, or improved pharmacokinetic properties. recipharm.com

The development of an HTS campaign involves creating a robust and miniaturized assay, often in 384- or 1536-well plate formats. mdpi.com These assays can be target-based or phenotypic:

Target-Based HTS : If a specific biological target of this compound is known (e.g., an enzyme or receptor), an assay can be designed to measure the direct interaction of library compounds with this target.

Phenotypic HTS : This approach screens for compounds that induce a desired change in cell behavior or phenotype (e.g., inhibition of cancer cell proliferation, reduction of an inflammatory marker) without a priori knowledge of the specific target. axcelead.com

HTS Assay TypePrincipleExample Application for Isoindole Analogues
Fluorescence Polarization (FP) Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner.Screening for analogues that displace a fluorescent ligand from a target protein.
Luminescence/Bioluminescence Uses an enzyme that produces light to measure a biological process, such as gene expression via a reporter gene.Screening for analogues that activate or inhibit a specific signaling pathway.
High-Content Imaging Automated microscopy and image analysis to quantify changes in cellular morphology or protein localization.Identifying analogues that induce a specific cellular phenotype, such as apoptosis or neurite outgrowth.

Biophysical Techniques for Quantifying Ligand-Target Interactions

Once a biological target is identified, biophysical techniques are employed to precisely quantify the binding interaction between the compound and the target protein. nih.gov These methods provide crucial data on binding affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies and lead optimization. drugtargetreview.comresearchgate.net

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures molecular interactions in real-time. reactionbiology.com One binding partner (e.g., the target protein) is immobilized on a sensor chip, and the other (e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and used to calculate association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (KD). nih.govlabmanager.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, the ligand is titrated into a solution containing the target protein, and the minute heat changes are recorded. labmanager.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). reactionbiology.com

The following table provides a comparison of these two key biophysical techniques.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon binding to a sensor surface. nih.govMeasures heat released or absorbed during a binding event in solution. nih.gov
Key Parameters Measured Affinity (KD), Association rate (kon), Dissociation rate (koff). reactionbiology.comAffinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). reactionbiology.com
Labeling Requirement Label-free.Label-free.
Immobilization Requires immobilization of one binding partner.Both partners are in solution (no immobilization).
Throughput Medium to high.Low to medium.
Sample Consumption Relatively low.Relatively high.

Gene Expression Profiling and Transcriptomic Analysis in Response to Compound Exposure

Transcriptomics provides a snapshot of the entire set of RNA transcripts in a cell at a given moment, revealing how gene expression is altered by an external stimulus. nih.gov By exposing cells to this compound and performing transcriptomic analysis using techniques like RNA-sequencing (RNA-Seq) or microarrays, researchers can identify which genes are up- or down-regulated. mdpi.comescholarship.org

This approach helps to:

Elucidate Mechanisms of Action : Changes in the expression of specific genes can point to the cellular pathways affected by the compound. nih.govfrontiersin.org For example, the upregulation of genes involved in a particular signaling pathway suggests that the compound activates that pathway.

Identify Off-Target Effects : Transcriptomic profiling can reveal unintended changes in gene expression that are unrelated to the primary mechanism of action, providing insights into potential side effects. frontiersin.org

Generate New Hypotheses : The data can uncover unexpected links to other biological processes, guiding future research directions. nih.govmdpi.com

The analysis of transcriptomic data often involves bioinformatics to identify statistically significant differentially expressed genes and to perform pathway analysis, which maps these genes to known biological pathways and networks. mdpi.com

Future Directions and Academic Research Opportunities for 2,3 Dihydro 6 Methoxy 1h Isoindol 5 Ol

Exploration of Novel and Expedient Synthetic Pathways for the Isoindol-5-ol Core

The development of efficient and versatile synthetic routes to the 2,3-dihydro-6-methoxy-1H-isoindol-5-ol core is a fundamental prerequisite for its extensive investigation. While general methods for the synthesis of isoindolines exist, the specific substitution pattern of this target molecule necessitates the exploration of novel and expedient pathways. Future research in this area should focus on several key aspects:

Diversity-Oriented Synthesis: Methodologies that allow for the rapid generation of a library of analogues with variations at the nitrogen atom and on the aromatic ring are highly desirable. This could involve the development of novel multi-component reactions or the adaptation of existing domino and tandem strategies that build molecular complexity in a single step.

Late-Stage Functionalization: The ability to introduce or modify functional groups on a pre-formed isoindoline (B1297411) scaffold is crucial for creating structural diversity. Research into selective C-H activation and functionalization of the aromatic ring or the pyrrolidine (B122466) moiety would provide powerful tools for medicinal chemistry and the development of chemical probes.

Asymmetric Synthesis: Given that many biologically active molecules are chiral, the development of stereoselective syntheses of substituted 2,3-dihydro-1H-isoindol-5-ol derivatives is of paramount importance. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemistry of newly formed chiral centers.

Flow Chemistry and Scalability: To facilitate the production of larger quantities of the target compound and its derivatives for extensive biological evaluation, the development of scalable and continuous flow synthesis methods should be a priority.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multi-component ReactionsHigh efficiency, atom economy, and rapid access to diverse structures.Discovery of new reaction cascades that incorporate the desired functionalities.
C-H FunctionalizationAccess to novel chemical space and late-stage diversification.Development of regioselective and stereoselective C-H activation methods.
Asymmetric CatalysisAccess to enantiomerically pure compounds for biological studies.Design of new chiral catalysts for the stereocontrolled synthesis of the isoindoline core.
Flow ChemistryImproved safety, scalability, and process control.Translation of batch syntheses to continuous flow processes.

Development of Advanced Chemical Probes and Bioimaging Agents Based on the Isoindole Scaffold

The inherent fluorescence of many isoindole derivatives makes the this compound scaffold an attractive starting point for the development of novel chemical probes and bioimaging agents. acs.orgrsc.orgmdpi.com The electron-donating methoxy (B1213986) and hydroxyl groups on the aromatic ring are likely to influence the photophysical properties of the molecule, potentially leading to fluorophores with desirable characteristics.

Future research in this area could focus on:

"Turn-On" Fluorescent Probes: Designing derivatives that exhibit a significant increase in fluorescence upon binding to a specific biological target, such as a protein or a nucleic acid. This could be achieved by incorporating a recognition moiety that modulates the electronic properties of the isoindole fluorophore.

Environment-Sensitive Dyes: Developing probes whose fluorescence emission is sensitive to changes in the local environment, such as polarity, viscosity, or pH. Such probes would be valuable tools for studying cellular microenvironments and dynamic processes.

Targeted Bioimaging Agents: Conjugating the isoindole scaffold to ligands that specifically bind to cellular organelles or biomarkers of disease. This would enable the visualization and tracking of these targets in living cells and organisms. The "Fluorescent Isoindole Crosslink (FlICk)" chemistry, which utilizes ortho-phthalaldehydes to create fluorescent isoindole staples in peptides, provides an inspiring example of how this scaffold can be integrated into biomolecules. researchgate.netmdpi.com

Multiplex Imaging: Creating a palette of isoindole-based fluorophores with distinct excitation and emission wavelengths to enable the simultaneous imaging of multiple biological targets.

Further Elucidation of Intricate Molecular Mechanisms of Action in Diverse Biological Systems

The isoindole and isoindoline cores are present in a number of clinically approved drugs, including thalidomide (B1683933) and its analogues, which exhibit complex mechanisms of action. researchgate.net Investigating the biological activities of this compound and its derivatives could uncover novel therapeutic opportunities.

Key research directions include:

Broad-Spectrum Biological Screening: Testing a library of derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify initial hits.

Target Identification and Validation: For compounds that show promising activity, identifying their specific molecular targets using techniques such as affinity chromatography, proteomics, and genetic approaches.

Mechanism of Action Studies: Once a target is identified, elucidating the detailed molecular mechanism by which the compound exerts its effect. This could involve structural biology studies to determine the binding mode, as well as cell-based assays to investigate downstream signaling pathways.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to understand how different functional groups contribute to their biological activity and to optimize their potency and selectivity. acs.orgnih.gov

Given the diverse biological activities reported for isoindole derivatives, potential therapeutic areas for exploration include oncology, immunology, and neuroscience.

Design and Synthesis of Next-Generation Isoindole-Based Chemical Libraries for Screening

To fully explore the chemical and biological space accessible from the this compound scaffold, the design and synthesis of large, diverse chemical libraries are essential. These libraries will serve as a valuable resource for high-throughput screening campaigns aimed at discovering novel bioactive molecules.

Future efforts in this area should focus on:

Combinatorial Chemistry: Employing combinatorial strategies to rapidly generate large numbers of derivatives with diverse substituents. This will require the development of robust and high-yielding reactions that are amenable to automated synthesis.

Diversity-Oriented Synthesis (DOS): Moving beyond simple appendage diversity to create libraries with a wide range of molecular scaffolds. This could involve using the isoindoline core as a starting point for the synthesis of more complex polycyclic structures.

Fragment-Based Library Design: Creating a library of smaller, fragment-like molecules based on the isoindoline scaffold for use in fragment-based drug discovery.

Natural Product-Inspired Libraries: Designing libraries that incorporate structural features found in naturally occurring isoindole alkaloids, which have a proven track record of biological activity.

The creation of such libraries will be instrumental in identifying starting points for the development of new drugs and chemical probes.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Isoindole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) offers powerful new tools to accelerate the design and discovery of novel isoindole derivatives with desired properties. By leveraging large datasets of chemical structures and biological activities, AI and ML algorithms can identify patterns and make predictions that would be difficult or impossible for human researchers to discern.

Future research opportunities in this interdisciplinary area include:

Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and toxicity of virtual isoindole derivatives. This will allow for the in silico screening of vast chemical spaces and the prioritization of the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Using generative AI models to design novel isoindole derivatives with optimized properties for a specific biological target. These models can learn the underlying principles of molecular design from existing data and generate new molecules with a high probability of success.

Synthesis Planning: Employing AI-powered retrosynthesis tools to devise efficient and reliable synthetic routes for the designed molecules. This can significantly reduce the time and resources required for chemical synthesis.

Analysis of High-Content Screening Data: Utilizing ML algorithms to analyze the complex datasets generated from high-content screening and cellular imaging experiments. This can help to identify subtle but significant effects of the compounds and to elucidate their mechanisms of action.

By combining the power of AI and ML with traditional experimental approaches, the discovery of new and valuable isoindole derivatives can be greatly accelerated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-dihydro-6-methoxy-1H-isoindol-5-ol, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves modifying isoindole or indole precursors. For example, 5-methoxy-1H-indol-6-ol derivatives are synthesized via chlorination of oxindole intermediates followed by catalytic reduction (e.g., using triphenylphosphine-CCl₄ in acetonitrile) . For isoindol derivatives, introducing hydroxyl and methoxy groups may require regioselective protection/deprotection steps. Optimizing reaction time, temperature (e.g., 50–80°C), and solvent polarity (e.g., DMF or acetonitrile) is critical to avoid side reactions like over-chlorination or ring-opening .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6 and hydroxyl at C5) and dihydro-isoindole ring saturation .
  • HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., 179.18 g/mol for C₁₀H₁₁NO₂).
  • HPLC with UV detection (λ ~280 nm for indole/isoindole chromophores) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for methoxy group introduction but may require strict anhydrous conditions to prevent hydrolysis .
  • Catalyst Screening : Test Pd/C or Raney Ni for catalytic reductions; CuI catalysts are effective for click chemistry in functionalizing the isoindole core .
  • Workflow Integration : Use continuous flow reactors to improve scalability and reduce intermediates’ exposure to air/moisture, which can degrade sensitive hydroxyl groups .

Q. What strategies are recommended for resolving contradictions in reported biological activities of similar isoindole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., compare 6-methoxy vs. 5-hydroxy analogs) to isolate functional group contributions .
  • Assay Validation : Replicate conflicting studies using standardized protocols (e.g., NIH/3T3 cell viability assays for cytotoxicity) and control for batch-to-batch compound variability .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioActivity data) to identify trends across studies and adjust for confounding factors like solvent choice (DMSO vs. ethanol) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what limitations exist?

  • Methodological Answer :

  • Tools : Use SwissADME or pkCSM to estimate logP (hydrophobicity), CYP450 metabolism, and blood-brain barrier permeability based on the compound’s SMILES string .
  • Limitations : Models may underestimate hydrogen bonding (due to the hydroxyl group) or fail to account for isoindole ring strain. Cross-validate with experimental solubility assays (e.g., shake-flask method in PBS) .

Q. What purification challenges arise during synthesis, and how can they be addressed?

  • Methodological Answer :

  • Issue : Co-elution of byproducts (e.g., dehydroisoindole isomers) in column chromatography.
  • Solution : Optimize mobile phase gradients (e.g., 70:30→90:10 hexane:ethyl acetate) or employ preparative HPLC with a C18 column .
  • Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal formation, monitored via powder XRD .

Methodological Design & Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodological Answer :

  • Detailed Protocols : Publish reaction parameters (e.g., exact stoichiometry, inert gas purging duration) in supplementary materials .
  • Open Data : Share raw NMR, HPLC, and bioassay datasets via repositories like Zenodo to enable cross-lab validation .
  • Reference Standards : Use commercially available isoindole derivatives (e.g., 6-methoxy-1H-indazole-5-carboxylic acid) as internal controls .

Q. How should researchers evaluate the compound’s stability under different storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store aliquots at 4°C, -20°C, and room temperature; monitor via HPLC at 0, 1, 3, and 6 months.
  • Light Sensitivity : Use amber vials to prevent photodegradation of the hydroxyl group, confirmed via UV-Vis spectral shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.